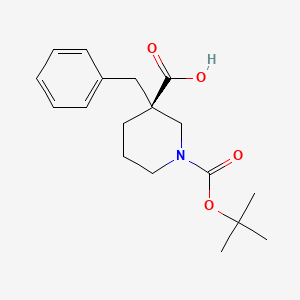

(S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

Übersicht

Beschreibung

(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: is a complex organic compound characterized by its benzyl and tert-butoxycarbonyl functional groups attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (BOC) group. The BOC group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The benzyl group is usually introduced through a benzyl halide in a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: : The BOC group can be removed using strong acids like trifluoroacetic acid, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

Oxidation: : Chromium trioxide, potassium permanganate, and dichloromethane as the solvent.

Reduction: : Lithium aluminum hydride in ether.

Substitution: : Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: : Benzaldehyde, Benzoic acid.

Reduction: : 3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-methanol.

Substitution: : Deprotected piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: has several applications in scientific research:

Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

Medicine: : It has potential as a precursor in the development of new drugs, especially those targeting neurological disorders.

Industry: : It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: can be compared to other similar compounds, such as:

(R)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: : The enantiomer of the compound, which may have different biological activity.

3-Benzyl-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: : A structurally similar compound with a pyrrolidine ring instead of piperidine, potentially leading to different reactivity and applications.

These comparisons highlight the uniqueness of This compound

Biologische Aktivität

(S)-3-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, with the CAS number 170838-83-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 319.40 g/mol

- Purity : ≥97%

- Structure :

The compound is a piperidine derivative that exhibits various biological activities, primarily through interactions with biological targets such as enzymes and receptors. The tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, which is crucial for its pharmacological effects.

1. Antitumor Activity

Research indicates that this compound has demonstrated anti-tumor properties in various cancer models. In particular, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation.

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit RAS proteins, which play a critical role in cell signaling pathways that regulate cell growth and survival. The inhibition of RAS can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.

Study 1: In Vitro Analysis

A study conducted on several cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations ranging from 5 to 20 µM. The IC values varied depending on the cell line, indicating a selective action against RAS-dependent tumors.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | RAS inhibition, apoptosis induction |

| MCF7 (Breast) | 15 | Cell cycle arrest |

| HCT116 (Colon) | 12 | Apoptotic pathway activation |

Study 2: Xenograft Models

In xenograft mouse models, administration of the compound resulted in significant tumor shrinkage compared to control groups. The study highlighted the compound's potential as a therapeutic agent in treating RAS-driven cancers.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Eigenschaften

IUPAC Name |

(3S)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWITFDUIZLEJL-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.